1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
The compound “1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide” is part of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers . These compounds are known as G protein-gated inwardly-rectifying potassium (GIRK) channel activators .
Synthesis Analysis
The synthesis of this compound involves the use of a new ether-based scaffold paired with a novel sulfone-based head group . This combination has resulted in a potent and selective GIRK1/2 activator .Scientific Research Applications
Heterocyclic Compound Synthesis and Biological Evaluation
Research has focused on the synthesis of heterocyclic compounds, including pyrazolo[3,4-b]pyridines, furan derivatives, and their applications in biology and medicine. For instance, the synthesis of N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles based on N-(furan-2-ylmethylidene)-4,6-dimethyl-1H-pyrazolo-[3,4-b]pyridine-3-amine demonstrates the potential for creating diverse biologically active molecules through heterocyclic chemistry (El-Essawy & Rady, 2011).
Combinatorial Chemistry for Library Creation
The use of combinatorial chemistry to create libraries of fused pyridine-4-carboxylic acids, including pyrazolo[3,4-b]pyridines, by the Combes-type reaction of acyl pyruvates and electron-rich amino heterocycles, has been explored. This approach allows for the rapid synthesis of a wide variety of compounds for potential pharmaceutical applications (Volochnyuk et al., 2010).
Antiprotozoal Activity of Dicationic Compounds
Studies on dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, such as the synthesis of compounds with potent antiprotozoal activity, highlight the therapeutic potential of heterocyclic compounds in treating infectious diseases. These findings underscore the importance of structural diversity in drug discovery for neglected tropical diseases (Ismail et al., 2004).
Anticancer and Anti-inflammatory Applications
The synthesis of novel pyrazolopyrimidines derivatives with anticancer and anti-5-lipoxygenase activities demonstrates the utility of heterocyclic chemistry in developing new therapeutics for cancer and inflammation. This research area is crucial for discovering new drugs with improved efficacy and safety profiles (Rahmouni et al., 2016).
Mechanism of Action
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by controlling the flow of potassium ions across the cell membrane .
Mode of Action
The compound acts as an activator of the GIRK1/2 channels . It interacts with these channels, leading to their opening and allowing potassium ions to flow into the cell . This influx of potassium ions hyperpolarizes the cell, making it less likely to fire an action potential .
Biochemical Pathways
The activation of GIRK channels by this compound affects several biochemical pathways. The hyperpolarization of the cell can inhibit the firing of action potentials, thereby modulating neuronal excitability and neurotransmission . .
Pharmacokinetics
The compound has been evaluated in tier 1 DMPK (Drug Metabolism and Pharmacokinetics) assays . It has shown nanomolar potency as a GIRK1/2 activator and improved metabolic stability over the prototypical urea-based compounds . .
Result of Action
The activation of GIRK channels by this compound leads to the hyperpolarization of the cell, which can inhibit the firing of action potentials . This can modulate neuronal excitability and neurotransmission, potentially affecting various physiological processes .
Properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-6-(furan-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4S/c1-14-20-17(22(28)24-12-15-4-2-7-23-11-15)10-18(19-5-3-8-31-19)25-21(20)27(26-14)16-6-9-32(29,30)13-16/h2-5,7-8,10-11,16H,6,9,12-13H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMVUSXDTOTMFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(=O)NCC4=CN=CC=C4)C5CCS(=O)(=O)C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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